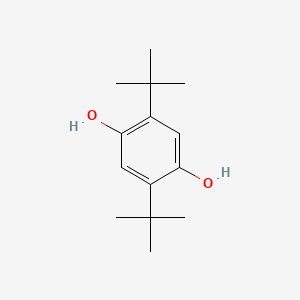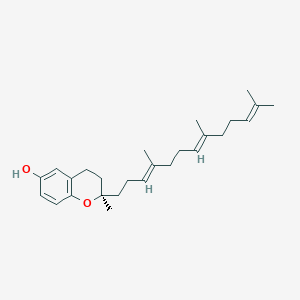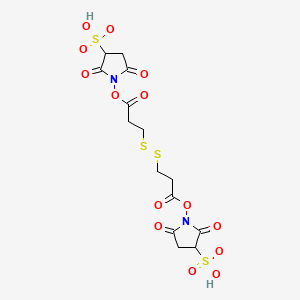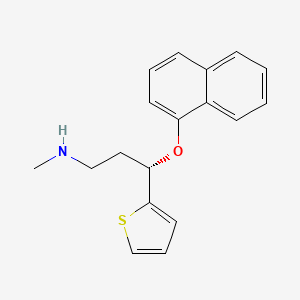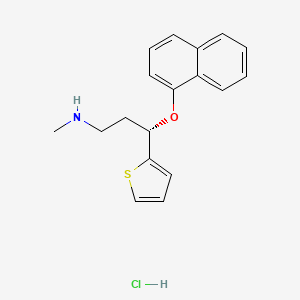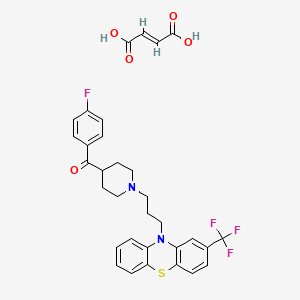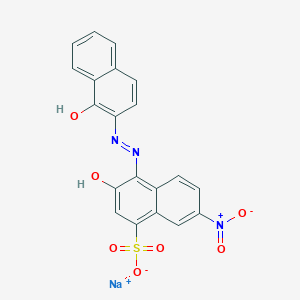
エリオクロムブラックT
説明
Eriochrome Black T is a hydroxyl-arylazo dye, generally supplied as a monosodium salt . It exists as a dark violet powder with a green metallic sheen . It is soluble in water and alcohol, but insoluble in common organic solvents .
Synthesis Analysis
Eriochrome Black T has been used in various studies for the removal of the dye from aqueous solutions . For instance, it has been removed from solutions using Al2O3 nanoparticles . Another study used a green chemistry method to synthesize ZnFe2O4@Au nanoparticles in the presence of a Crataegus monogyna leaf extract .Molecular Structure Analysis
The molecular formula of Eriochrome Black T is C20H12N3NaO7S . It has a molar mass of 461.38 g/mol .Chemical Reactions Analysis
Eriochrome Black T is used as an indicator for complexometric titrations . It forms a complex with Ca2+ and Mg2+ ions, but it binds more strongly to Mg2+ ions .Physical And Chemical Properties Analysis
Eriochrome Black T is a dark purple-brown/black solid, soluble in water, but insoluble in most organic solvents . It is blue in a buffered solution at pH 10 and turns red when Ca2+ ions are added .科学的研究の応用
分析化学
EBTは、分析化学において広く指示薬として使用されています 。溶液のpHに応じて色が変化するため、滴定の終点を決定するのに役立ちます。
希土類金属の検出
EBTは、希土類金属の検出に使用されてきました 。これらの金属は、類似の特性を持つため、しばしば検出が困難ですが、EBTはそれらを同定するための信頼できる方法を提供します。
ウール生地の染色と印刷
EBTは、ウール生地の染色と印刷に用いられています 。その強い発色と退色に対する耐性は、この目的のために理想的です。
絹とナイロンの染色
ウールに加えて、EBTは絹とナイロンの染色にも使用されます 。それは、洗濯と光への露出に強い鮮やかな色を提供します。
皮革の染色
EBTは、皮革の染色に使用されています 。それは、皮革に深く浸透し、摩耗と涙に強い、持続的な色を提供します。
水処理のための吸着研究
EBTは、水処理のための吸着研究に使用されてきました 。 研究者は、水性媒体からEBTを除去するための吸着剤として、新規なポリビニルアルコール/デンプン/ZSM-5ゼオライト膜の適用について調査しました 。 最大吸着容量は、室温、pH 3で、10 mg/Lの初期濃度における5 wt%ゼオライト負荷膜に対して、2.17 mg/gと推定されました .
廃水の無毒化
EBTは変異原性および発がん性があり、そのため水中の存在は重篤な病気の原因となる可能性があります 。 研究では、生ニンニクの皮と洗浄したニンニクの皮を用いて、バッチ吸着プロセスにより、模擬水サンプルからEBTを吸着することを目的としています 。 生ニンニクの皮(96%)と洗浄したニンニクの皮(82%)による最大染料除去は、pH 2で観察されました .
作用機序
Target of Action
Eriochrome Black T (EBT) is primarily used as a complexometric indicator in titrations . Its primary targets are metal ions, particularly calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological and chemical processes, including water hardness determination .
Mode of Action
EBT interacts with its targets (metal ions) by forming a colored complex . In its deprotonated form, EBT is blue. When it forms a complex with calcium, magnesium, or other metal ions, it turns red . This color change is the basis for its use as an indicator in complexometric titrations .
Biochemical Pathways
The primary biochemical pathway affected by EBT involves the chelation of metal ions. When used as an indicator in an ethylenediaminetetraacetic acid (EDTA) titration, the characteristic blue end-point is reached when sufficient EDTA is added. The metal ions bound to the indicator are chelated by EDTA, leaving the free indicator molecule .
Pharmacokinetics
It’s known that ebt is soluble in water and alcohol, but insoluble in common organic solvents .
Result of Action
The primary result of EBT’s action is a color change that indicates the presence and concentration of certain metal ions. When EBT forms a complex with metal ions, it changes from blue to red . This color change is used to determine the end-point in complexometric titrations .
Action Environment
EBT’s action, efficacy, and stability can be influenced by environmental factors. For instance, EBT is stable in the presence of light and heat and is refractory to oxidative biodegradation . Its toxic effect can be exacerbated by the fact that its anaerobic degradation results in carcinogens intermediates such as naphthacinone . Furthermore, the pH of the solution can affect the color change of EBT, with the compound turning blue in a buffered solution at pH 10 .
将来の方向性
生化学分析
Biochemical Properties
Eriochrome Black T plays a significant role in biochemical reactions, particularly in complexometric titrations . It interacts with metal ions such as calcium and magnesium, forming a complex that changes its color . The nature of these interactions is based on the formation of coordination complexes between the metal ions and the Eriochrome Black T molecule .
Molecular Mechanism
At the molecular level, Eriochrome Black T exerts its effects through the formation of complexes with metal ions . This involves binding interactions with the metal ions, leading to a change in the color of the Eriochrome Black T molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, Eriochrome Black T is used as an indicator in ethylenediaminetetraacetic acid (EDTA) method to determine hardness of water . The stability and degradation of Eriochrome Black T over time in these settings have not been extensively studied.
Metabolic Pathways
Eriochrome Black T is involved in complex formation with metal ions in solution
Transport and Distribution
The transport and distribution of Eriochrome Black T within cells and tissues are largely dependent on its interactions with metal ions
特性
| { "Design of the Synthesis Pathway": "Eriochrome black t can be synthesized through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,5-dimethoxyaniline", "2-nitrobenzaldehyde", "2-hydroxy-1-naphthaldehyde", "sodium hydroxide", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2,5-dimethoxyaniline is dissolved in ethanol and mixed with sodium hydroxide to form a solution. The solution is then heated and stirred for several hours.", "Step 2: 2-nitrobenzaldehyde is dissolved in ethanol and added to the above solution. The mixture is then stirred for several hours at room temperature.", "Step 3: The resulting mixture is then treated with sulfuric acid to form a solid precipitate.", "Step 4: The solid precipitate is washed with water and dried.", "Step 5: The dried precipitate is dissolved in ethanol and mixed with 2-hydroxy-1-naphthaldehyde. The mixture is then heated and stirred for several hours.", "Step 6: The resulting mixture is then treated with sodium hydroxide to form a dark-colored precipitate.", "Step 7: The precipitate is filtered, washed with water, and dried to obtain Eriochrome black t." ] } | |
CAS番号 |
1787-61-7 |
分子式 |
C20H13N3NaO7S+ |
分子量 |
462.4 g/mol |
IUPAC名 |
sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1 |
InChIキー |
AMMWFYKTZVIRFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Na+] |
外観 |
Solid powder |
その他のCAS番号 |
1787-61-7 |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Eriochrome Black T; NSC 7223; NSC-7223; NSC7223. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Eriochrome Black T?
A1: Eriochrome Black T (EBT) has the molecular formula C20H12N3NaO7S and a molecular weight of 461.38 g/mol.
Q2: What spectroscopic data is available for Eriochrome Black T?
A2: EBT's structural characterization includes UV-Vis spectroscopy, showing maximum absorbance at 520 nm when complexed with magnesium. [] Infrared spectroscopy (FTIR) reveals functional groups present in the molecule, confirming its structure and potential binding sites. [, ]
Q3: How does Eriochrome Black T interact with metal ions?
A3: EBT acts as a chelating agent, forming stable complexes with various metal ions, including magnesium, cobalt, and copper. [, , ] This interaction is the basis for its use as an indicator in complexometric titrations, particularly in determining water hardness. [, ]
Q4: What are some analytical applications of Eriochrome Black T?
A4: EBT is employed as a colorimetric reagent in spectrophotometric determination of trace metals like copper in food grains [] and fluoride in groundwater. [] It also serves as a post-column reagent in high-performance liquid chromatography for trace metal analysis. []
Q5: What materials have shown promise in removing Eriochrome Black T from wastewater?
A6: Various materials, including activated carbon, [, ] modified orange peel, [] iron capped spent tea leaves, [] sugarcane bagasse, [] and magnetite-rich clay, [] have demonstrated efficient adsorption of EBT from aqueous solutions. These findings highlight the potential for utilizing low-cost, readily available materials for wastewater treatment.
Q6: Can Eriochrome Black T be degraded photocatalytically?
A7: Yes, Eriochrome Black T can be degraded by photocatalysis using semiconductors like titanium dioxide (TiO2), zinc oxide (ZnO), and ammonium phosphomolybdate. [, , , ] The degradation efficiency is influenced by factors such as pH, catalyst concentration, and light intensity.
Q7: What is the mechanism of photocatalytic degradation of Eriochrome Black T?
A8: Upon irradiation, the semiconductor photocatalyst generates electron-hole pairs. These reactive species interact with water and dissolved oxygen, producing highly oxidizing radicals like hydroxyl radicals (•OH). These radicals attack and degrade EBT molecules, breaking them down into smaller, less harmful compounds. [, , ]
Q8: How is Eriochrome Black T used in electrochemical studies?
A9: EBT is utilized in the development of electrochemical sensors. For example, poly(Eriochrome Black T) modified electrodes exhibit enhanced electrocatalytic properties toward the oxidation of nitrite. [] This modification allows for sensitive and selective detection of nitrite in various samples.
Q9: What are the advantages of using Eriochrome Black T in electrochemical sensors?
A10: EBT's ability to form complexes with metal ions and its electroactive nature make it suitable for developing sensitive and selective electrochemical sensors. [, , ] These sensors can be employed for detecting various analytes, including heavy metal ions and other pollutants, in environmental and biological samples.
Q10: How does the pH of the solution affect Eriochrome Black T's performance?
A11: EBT's performance as an indicator and adsorbent is pH-dependent. [] Its color changes with pH, influencing its effectiveness in complexometric titrations. Additionally, the pH affects the surface charge of adsorbents and the ionization state of EBT, impacting its adsorption efficiency.
Q11: What challenges are associated with using Eriochrome Black T in certain applications?
A12: EBT solutions can be unstable over time, requiring careful preparation and storage. [] Research has explored the development of stable EBT solution systems to address this limitation. [] Furthermore, its application in some areas, such as biological systems, may be limited due to its potential toxicity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




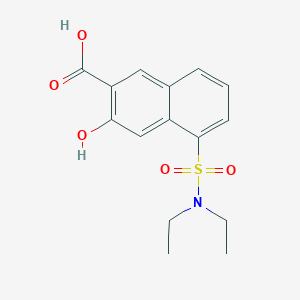
![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)
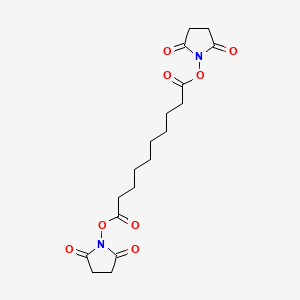
![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)
